molecular formula C6H12ClN B1299778 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 73107-26-3

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1299778
CAS No.: 73107-26-3
M. Wt: 133.62 g/mol
InChI Key: FQEGQFSNKIAVIV-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is known for its role as a dopaminergic neurotoxin and is widely used in neurological research. This compound is particularly significant due to its ability to induce Parkinson’s disease-like symptoms in animal models, making it a valuable tool for studying the disease and potential treatments .

Biochemical Analysis

Biochemical Properties

1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of neurotoxicity. It interacts with several enzymes and proteins, most notably monoamine oxidase B (MAO-B). MAO-B catalyzes the oxidation of this compound into 1-methyl-4-phenylpyridinium (MPP+), a toxic metabolite. This interaction leads to the inhibition of mitochondrial complex I, resulting in oxidative stress and neuronal damage .

Cellular Effects

The effects of this compound on cells are profound, particularly on dopaminergic neurons. It induces oxidative stress, mitochondrial dysfunction, and apoptosis. The compound also affects cell signaling pathways, leading to the formation of inclusion bodies and inflammation. These cellular effects contribute to the degeneration of neurons in the substantia nigra, a hallmark of Parkinson’s disease .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of mitochondrial complex I by its metabolite, 1-methyl-4-phenylpyridinium (MPP+). This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and exerts its neurotoxic effects rapidly. Over time, it degrades, and its long-term effects on cellular function become more apparent. Studies have shown that prolonged exposure to this compound leads to sustained oxidative stress and chronic neuronal damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may induce mild neurotoxic effects, while higher doses result in significant neuronal damage and behavioral impairments. Threshold effects have been observed, where a certain dosage level must be reached to induce noticeable neurodegeneration. At high doses, toxic and adverse effects, such as severe motor deficits and cognitive impairments, are evident .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion to 1-methyl-4-phenylpyridinium (MPP+) by monoamine oxidase B (MAO-B). This conversion is crucial for its neurotoxic effects. The interaction with MAO-B and the subsequent formation of MPP+ lead to disruptions in metabolic flux and alterations in metabolite levels, contributing to oxidative stress and neuronal damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is a lipophilic compound, allowing it to cross the blood-brain barrier and accumulate in the brain. Once inside the brain, it is taken up by dopaminergic neurons through the dopamine transporter. This selective uptake contributes to its targeted neurotoxic effects on dopaminergic neurons .

Subcellular Localization

The subcellular localization of this compound and its metabolite, 1-methyl-4-phenylpyridinium (MPP+), is primarily within the mitochondria of dopaminergic neurons. The targeting signals and post-translational modifications that direct it to the mitochondria are crucial for its activity and function. The accumulation of MPP+ in the mitochondria leads to the inhibition of mitochondrial complex I and the subsequent neurotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The process may include steps such as purification through recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific neurotoxic effects on dopaminergic neurons, making it a critical tool for Parkinson’s disease research. Its ability to cross the blood-brain barrier and be metabolized into a potent neurotoxin distinguishes it from other similar compounds .

Properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-7-5-3-2-4-6-7;/h2-3H,4-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEGQFSNKIAVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369203
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73107-26-3
Record name 1-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 5
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
1-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

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